8-Aminonaphthalene-1,6-disulfonic acid chemical properties
8-Aminonaphthalene-1,6-disulfonic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 8-Aminonaphthalene-1,6-disulfonic Acid
Introduction
8-Aminonaphthalene-1,6-disulfonic acid, commonly known in the industry as Epsilon Acid (ε-acid), is a key synthetic intermediate derived from naphthalene.[1] Its molecular structure, featuring a naphthalene core substituted with both a primary amine and two sulfonic acid groups, imparts a unique combination of reactivity and aqueous solubility. This bifunctionality makes it an indispensable building block in the synthesis of a wide array of azo dyes and other specialized colorants.[2] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and analysis, tailored for researchers and professionals in chemical synthesis and materials science.
Chemical Identity and Physical Properties
Epsilon Acid is a colorless solid in its pure form.[3] Its identity is well-defined by several international chemical identifiers. The presence of two strongly acidic sulfonic acid groups and a basic amino group governs its physical properties, particularly its solubility in aqueous media.
Table 1: Chemical Identifiers for 8-Aminonaphthalene-1,6-disulfonic Acid
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 8-aminonaphthalene-1,6-disulfonic acid | [1] |
| Common Name | Epsilon Acid (ε-acid); Aminoepsilon acid | [1] |
| CAS Number | 129-91-9 | [1] |
| Molecular Formula | C₁₀H₉NO₆S₂ | [4] |
| Molecular Weight | 303.31 g/mol | [4] |
| InChIKey | YDEOXZHCPCPPJG-UHFFFAOYSA-N |[1] |
Table 2: Physical Properties of 8-Aminonaphthalene-1,6-disulfonic Acid
| Property | Value | Source |
|---|---|---|
| Melting Point | 213-218°C | [5] |
| Density (Predicted) | ~1.77 g/cm³ | [6] |
| Solubility | The sodium salt is very soluble in water; the barium salt is sparingly soluble. Quantitative data is not readily available. | [7] |
| Appearance | Colorless needle-like crystals or powder. |[8] |
Molecular Structure and Spectroscopic Characterization
The arrangement of the functional groups on the naphthalene scaffold dictates the molecule's electronic properties and reactivity. The amino group at the C8 position and the sulfonic acid groups at C1 and C6 create a specific electronic environment that influences its spectroscopic signature and chemical behavior.
Caption: Molecular structure of Epsilon Acid.
Acidity and Basicity
The molecule possesses two strongly acidic sulfonic acid groups and one weakly basic aromatic amino group.
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Sulfonic Acid Groups: The pKa values for the sulfonic acid groups are expected to be very low (pKa < 0), characteristic of strong acids that are fully deprotonated in most aqueous solutions. A predicted pKa value is -1.03.[6]
-
Amino Group: The pKa of the conjugate acid of the aromatic amino group (-NH₃⁺) is expected to be in the range of 3-5, typical for anilines. For comparison, the experimental pKa of the isomeric 2-aminonaphthalene-1-sulfonic acid is 2.35.[9] This means the amino group will be protonated under strongly acidic conditions.
Spectroscopic Analysis
While direct experimental spectra for Epsilon Acid are not widely published, the following sections describe the expected characteristic signals based on its structure and data from closely related compounds.
-
Infrared (IR) Spectroscopy: An FTIR spectrum would reveal characteristic vibrations. Key expected bands include:
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N-H stretching: 3300-3500 cm⁻¹ (primary amine).
-
S=O stretching: 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ (sulfonic acid).
-
O-H stretching: Broad absorption from 3000-2500 cm⁻¹ (sulfonic acid -OH).
-
Aromatic C=C stretching: 1600-1450 cm⁻¹. PubChem indicates a KBr-pellet FTIR spectrum has been recorded by Bruker.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region (7.0-9.0 ppm) would show a complex pattern of coupled doublets and triplets corresponding to the five protons on the naphthalene ring. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid groups. The amine protons (-NH₂) would appear as a broad singlet, the position of which is dependent on solvent and concentration.
-
¹³C NMR: The spectrum would show ten distinct signals in the aromatic region (~110-150 ppm). Carbons attached to the substituents (C1, C6, C8) would be significantly shifted. Quaternary carbons (C9, C10, and those bearing sulfonic acid groups) would typically show weaker signals.[10]
-
-
UV-Visible Spectroscopy: The molecule is expected to exhibit strong absorbance in the UV region due to π-π* transitions within the naphthalene ring system. Based on data for the related fluorescent probe 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), significant absorption maxima can be expected in the 250-360 nm range, depending on the solvent and pH.
Chemical Reactivity and Transformations
Epsilon Acid's reactivity is dominated by the amino group, with additional transformations possible at the sulfonic acid groups under harsh conditions.
Caption: Key chemical reactions of Epsilon Acid.
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Diazotization of the Amino Group: The primary aromatic amine is readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. This diazonium salt is a versatile intermediate for producing azo dyes by coupling with electron-rich aromatic compounds (e.g., phenols, naphthols, anilines).[11]
-
Reaction with Aniline: Heating with aniline can lead to the formation of diphenyl derivatives, such as 6,8-di(phenylamino)naphthalene-1-sulfonic acid.[7]
-
Desulfonation: Under reducing conditions, such as with zinc and alkali, a sulfonic acid group can be removed to yield 1-aminonaphthalene-3-sulfonic acid.[7]
-
Hydrolysis of the Amino Group: The amino group can be replaced by a hydroxyl group through hydrolysis with water at high temperatures (180°C).[7]
-
Caustic Fusion: Fusion with sodium hydroxide results in nucleophilic substitution, yielding 1-amino-8-hydroxynaphthalene-3-sulfonic acid.[7]
Synthesis and Purification
The industrial synthesis of Epsilon Acid is a multi-step process starting from naphthalene. The general workflow involves sulfonation, nitration, and subsequent reduction.
Caption: General synthetic workflow for Epsilon Acid.
Representative Laboratory Synthesis Protocol
This protocol is a representative procedure synthesized from established chemical principles and industrial process outlines.[12] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Sulfonation: Naphthalene is reacted with excess fuming sulfuric acid to primarily form naphthalene-1,6-disulfonic acid.
-
Nitration: The resulting sulfonation mixture is carefully treated with a nitrating mixture (concentrated nitric acid and sulfuric acid) at 30-40°C.
-
Neutralization and Reduction: The acidic mixture is neutralized (e.g., with lime). The resulting nitro-sulfonic acid salt is then reduced to the amine. A common method is Béchamp reduction, using iron filings in a slightly acidic medium.
-
Isolation and Purification: The reaction mixture is basified to precipitate iron hydroxides. The filtrate, containing the sodium salt of Epsilon Acid, is then acidified to precipitate the product. Purification can be achieved by precipitating it as an acid magnesium salt, followed by conversion to the sodium salt and re-precipitation of the diacid with a strong acid.[12]
Analytical Methodologies
High-performance liquid chromatography (HPLC) is the preferred method for assessing the purity of Epsilon Acid and related compounds due to their high polarity and water solubility.[13]
Protocol: Purity Determination by Reverse-Phase HPLC
This is a model protocol based on methods for similar analytes. Method validation is required for quantitative applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or 280 nm.
-
Sample Preparation: Dissolve a precisely weighed sample (~10 mg) in 100 mL of a water/acetonitrile mixture (95:5) to create a 100 µg/mL solution.
-
Rationale: The acidic mobile phase ensures that the sulfonic acid groups are in their protonated form, improving peak shape. The reverse-phase column separates the main component from less polar and more polar impurities based on hydrophobicity.
Safety and Handling
Epsilon Acid is classified as an irritant. Proper handling is essential to minimize risk.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautions for Safe Handling: Handle in a well-ventilated area or fume hood. Wear suitable protective clothing, gloves, and eye/face protection. Avoid creating dust.
-
Storage: Keep in a tightly closed container in a dry, cool, and dark place under an inert atmosphere.[6]
Conclusion
8-Aminonaphthalene-1,6-disulfonic acid is a foundational intermediate in the dye manufacturing industry. Its chemical properties, governed by the interplay between the naphthalene core, amino group, and sulfonic acid functions, provide a platform for diverse chemical transformations. A thorough understanding of its reactivity, spectroscopic characteristics, and handling requirements is crucial for its effective and safe utilization in research and industrial applications.
References
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ChemBK. (2024). 8-aminonaphthalene-1,6-disulfonic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67217, 1,6-Naphthalenedisulfonic acid, 8-amino-. Retrieved from [Link]
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Wikipedia. (2023). Aminonaphthalenesulfonic acids. Retrieved from [Link]
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NIST. (n.d.). 1-Amino-8-naphthol-3,6-disulfonic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. PubMed. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6670, 2-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]
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ChemBK. (2022). Aminonaphtalenesulfonicacid. Retrieved from [Link]
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PubMed. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved from [Link]
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NIST. (n.d.). 1-Amino-8-naphthol-3,6-disulfonic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6790, 4-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6670, 2-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 8-Anilinonaphthalene-1-sulfonic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Aminonaphthalenesulfonic acids. Retrieved from [Link]
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ChemBK. (n.d.). 8-aminonaphthalene-1,6-disulfonic acid. Retrieved from [Link]
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Cheméo. (n.d.). 1-Amino-8-naphthol-3-6-disulfonic-acid.pdf. Retrieved from [Link]
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ChemBK. (n.d.). Aminonaphtalenesulfonicacid. Retrieved from [Link]
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